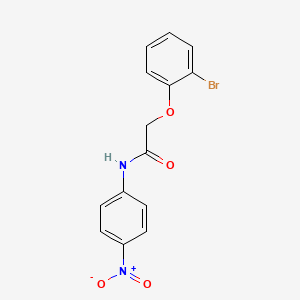
2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as BPN and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of BPN is not fully understood, but it is thought to involve the formation of covalent bonds with proteins and nucleic acids. This covalent binding may affect the function of these molecules and lead to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
BPN has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to proteins and nucleic acids with high affinity, making it a useful tool for studying their interactions. BPN has also been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which may have therapeutic effects for diseases such as Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPN in lab experiments is its high affinity for proteins and nucleic acids, which allows for sensitive detection and analysis. However, one limitation is its relatively low yield during synthesis, which can make it expensive to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on BPN. One area of interest is its potential as a therapeutic agent for diseases such as Alzheimer's. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as a fluorescent probe for the detection of proteins and nucleic acids. Further studies are needed to optimize its binding properties and develop new applications for its use.
Métodos De Síntesis
The synthesis of BPN involves the reaction of 2-bromophenol and 4-nitroaniline with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various methods such as recrystallization or column chromatography. The yield of the product is typically around 50-60%.
Aplicaciones Científicas De Investigación
BPN has been studied for its potential applications in scientific research. One of the main areas of research is its use as a fluorescent probe for the detection of proteins and nucleic acids. BPN has been shown to bind to proteins and nucleic acids with high affinity, making it a useful tool for studying their interactions.
BPN has also been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may have therapeutic effects for diseases such as Alzheimer's.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c15-12-3-1-2-4-13(12)21-9-14(18)16-10-5-7-11(8-6-10)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCIFVMXJUWDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-dichlorophenoxy)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium methyl sulfate](/img/structure/B5002264.png)
![2-bromo-4-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5002277.png)
![4-(3-methoxypropyl)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5002279.png)
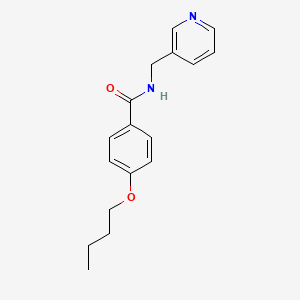
![N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5002291.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B5002298.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5002304.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5002305.png)
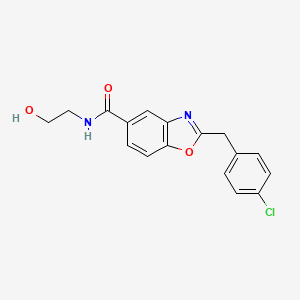
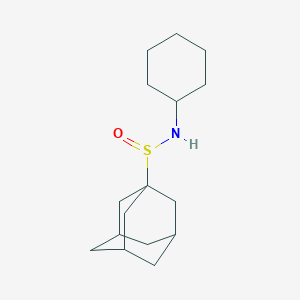
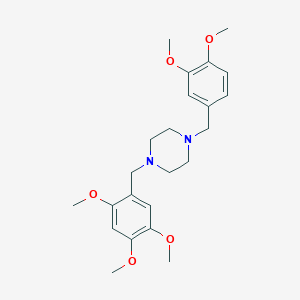
![N-[2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5002370.png)
![methyl 4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5002375.png)